

Tanzawaic Acid E: A Fungal Polyketide from Discovery to Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

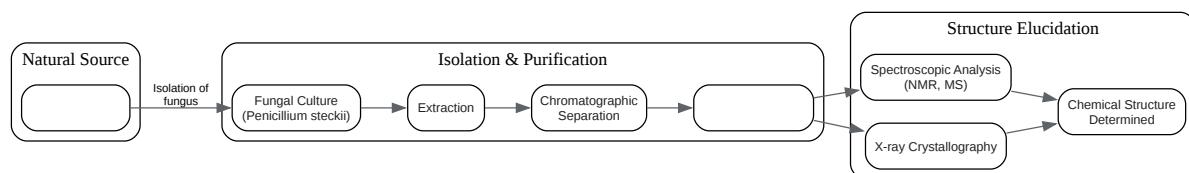
Compound Name: *Tanzawaic acid E*

Cat. No.: B12366874

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract


Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a class of compounds characterized by a substituted decalin core. First identified from a marine-derived fungus, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and chemical characterization of **Tanzawaic acid E**, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. The document details the producing organisms, outlines the isolation and structure elucidation methodologies, and presents key physicochemical and spectroscopic data in a structured format. Additionally, a proposed biosynthetic pathway and a summary of reported biological activities are discussed, providing a foundation for future investigation and development of this fungal metabolite.

Discovery and Natural Source

Tanzawaic acid E was first reported in 2000 by Malmstrøm, Christophersen, and Frisvad as a new natural product isolated from a marine-derived strain of the fungus *Penicillium steckii*.^[1] This fungus was obtained from an unidentified tunicate, highlighting the potential of marine invertebrates as hosts for chemically prolific microorganisms.^[1] The discovery was part of a broader investigation into the secondary metabolite profiles of *Penicillium citrinum*, *Penicillium steckii*, and related species.^[1]

Subsequent studies have confirmed that various strains of *Penicillium* are producers of tanzawaic acids. For instance, **Tanzawaic acid E** has also been isolated from *Penicillium* sp. IBWF104-06, a fungus cultured from a soil sample.^[2] Another marine isolate, *Penicillium* sp. SF-6013, obtained from the sea urchin *Brisaster latifrons*, was also found to produce a salt form of **Tanzawaic acid E**.^[3] The consistent production of **Tanzawaic acid E** by *P. steckii* suggests it is a characteristic metabolite of this species.

The workflow for the discovery and initial characterization of **Tanzawaic acid E** can be summarized as follows:

[Click to download full resolution via product page](#)

Discovery and Characterization Workflow for **Tanzawaic Acid E**.

Physicochemical and Spectroscopic Data

The structure of **Tanzawaic acid E** was determined through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. Its absolute configuration was later confirmed by X-ray crystallography. Key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Tanzawaic Acid E**

Property	Value	Reference
Molecular Formula	$C_{18}H_{26}O_3$	
Molecular Weight	290.40 g/mol	
Appearance	Colorless gum	

Table 2: Crystallographic Data for **Tanzawaic Acid E**

Parameter	Value	Reference
Crystal System	Orthorhombic	
Space Group	$P\ 2_1\ 2_1\ 2_1$	
a	8.8767(4) Å	
b	12.3684(7) Å	
c	14.4431(8) Å	
Volume	1585.1(1) Å ³	
Z	4	

Table 3: ¹³C NMR Spectroscopic Data for **Tanzawaic Acid E** (CD₃OD, 150 MHz)

Position	Chemical Shift (δ C)	Reference
1	171.2	
2	121.8	
3	146.5	
4	128.2	
5	149.3	
6	51.9	
7	44.7	
8	41.6	
9	47.1	
10	70.1	
11	44.0	
12	35.9	
13	137.3	
14	131.0	
15	133.8	
16	19.8	
17	31.3	
18	23.4	

Table 4: 1 H NMR Spectroscopic Data for **Tanzawaic Acid E** (CD₃OD, 600 MHz)

Position	Chemical Shift (δ H, mult., J in Hz)	Reference
2	5.82 (d, 15.3)	
3	7.27 (dd, 15.3, 11.2)	
4	6.44 (dd, 15.5, 11.2)	
5	6.15 (d, 15.5)	
7	1.42 (m)	
8	1.45 (m)	
9	0.77 (m)	
10	3.32 (d, 3.1)	
11 α	1.20 (m)	
11 β	1.57 (m)	
12	1.62 (m)	
13	5.74 (dd, 9.2, 2.2)	
14	5.97 (dd, 9.2, 2.8)	
16	1.62 (s)	
17	0.93 (d, 6.4)	
18	0.93 (d, 6.4)	

Experimental Protocols

Fungal Culture and Fermentation (General Protocol)

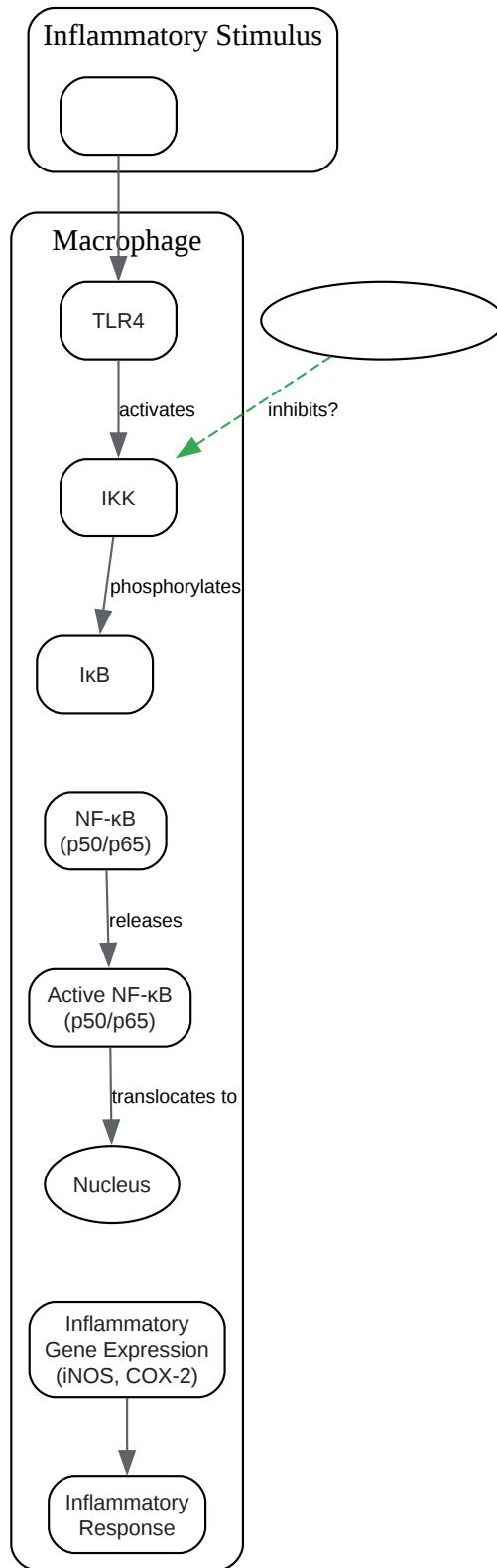
The producing fungus, *Penicillium* sp. IBWF104-06, was maintained on YMG agar slants (yeast extract 4.0 g/L, malt extract 10 g/L, glucose 10 g/L, pH 5.5). For the production of **Tanzawaic acid E**, the fungus was cultivated in a suitable liquid medium, typically at 25 °C with shaking for several days to allow for the biosynthesis of secondary metabolites.

Extraction and Isolation

Following fermentation, the culture broth is typically separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The resulting crude extract is concentrated under reduced pressure.

Purification of **Tanzawaic acid E** from the crude extract is achieved through a series of chromatographic techniques. A common approach involves initial fractionation by flash open chromatography on silica gel, followed by further purification using reversed-phase high-performance liquid chromatography (HPLC).

Structure Elucidation


The planar structure of **Tanzawaic acid E** was determined by extensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) was used to establish the molecular formula. One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule. The relative stereochemistry was elucidated through the analysis of NOESY correlations. The absolute configuration was definitively established by single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

While a specific signaling pathway for **Tanzawaic acid E** has not been extensively detailed in the currently available literature, several members of the tanzawaic acid family have demonstrated interesting biological activities, primarily anti-inflammatory and cytotoxic effects. For example, some tanzawaic acid derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages. This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. A related tanzawaic acid derivative, Steckwaic acid F, has been shown to inhibit LPS-induced NF- κ B activation. It is plausible that **Tanzawaic acid E** may exert its anti-inflammatory effects through a similar mechanism.

A simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by **Tanzawaic acid E** is depicted below:

[Click to download full resolution via product page](#)

Hypothesized Anti-Inflammatory Signaling Pathway Modulation.

Conclusion

Tanzawaic acid E is a fungal polyketide with a well-characterized chemical structure, primarily produced by *Penicillium steckii*. Its discovery from a marine-derived fungus underscores the importance of exploring unique ecological niches for novel natural products. While its biological activity is still under investigation, the anti-inflammatory properties of related compounds suggest that **Tanzawaic acid E** may be a valuable lead for further pharmacological studies. This technical guide provides a consolidated resource of the current knowledge on **Tanzawaic acid E**, intended to facilitate future research into its therapeutic potential. Further investigation into its mechanism of action and specific molecular targets is warranted to fully elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secondary metabolites characteristic of *Penicillium citrinum*, *Penicillium steckii* and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanzawaic acids I–L: Four new polyketides from *Penicillium* sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.kopri.re.kr [repository.kopri.re.kr]
- To cite this document: BenchChem. [Tanzawaic Acid E: A Fungal Polyketide from Discovery to Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366874#natural-source-and-discovery-of-tanzawaic-acid-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com